5-(2,3-Dimethoxyphenyl)pyrazolidin-3-one
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Overview
Description
5-(2,3-Dimethoxyphenyl)pyrazolidin-3-one is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol It is characterized by the presence of a pyrazolidinone ring substituted with a 2,3-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dimethoxyphenyl)pyrazolidin-3-one typically involves the reaction of 2,3-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazolidinone . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dimethoxyphenyl)pyrazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the pyrazolidinone ring to a pyrazolidine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the pyrazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce pyrazolidine derivatives.
Scientific Research Applications
5-(2,3-Dimethoxyphenyl)pyrazolidin-3-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(2,3-Dimethoxyphenyl)pyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-(2,3-Dimethoxyphenyl)pyrazolidin-3-one: Unique due to its specific substitution pattern on the pyrazolidinone ring.
3,4-Dimethyl-1-phenyl-3-pyrazolin-5-one: Similar pyrazolidinone structure but different substitution pattern.
1,3-Dimethyl-4-phenyl-1,2-pyrazolin-5-one: Another pyrazolidinone derivative with different substituents.
Uniqueness
This compound is unique due to the presence of the 2,3-dimethoxyphenyl group, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C11H14N2O3 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
5-(2,3-dimethoxyphenyl)pyrazolidin-3-one |
InChI |
InChI=1S/C11H14N2O3/c1-15-9-5-3-4-7(11(9)16-2)8-6-10(14)13-12-8/h3-5,8,12H,6H2,1-2H3,(H,13,14) |
InChI Key |
VZVYUNOCKOJTNT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=O)NN2 |
Origin of Product |
United States |
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